Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 2 and an acetamido moiety at position 2. The acetamido group is further functionalized with a 2-bromo-4-chlorophenoxy substituent, introducing halogenated aromatic characteristics.
Properties
IUPAC Name |
methyl 3-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(16)6-9(11)15/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOLRQSRUNTARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145106 | |
| Record name | Methyl 3-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-15-1 | |
| Record name | Methyl 3-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with thiophene-2-carboxylic acid and methylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds containing thiophene moieties often exhibit antimicrobial properties. The presence of the bromo and chloro substituents may enhance this activity by increasing lipophilicity and altering membrane permeability.
- Anti-inflammatory Properties : Thiophene derivatives are frequently evaluated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Agrochemicals
The compound's structural characteristics make it a candidate for development as an agrochemical:
- Herbicide Development : The chlorophenoxy group is reminiscent of many herbicides currently in use, suggesting that this compound could be modified to create new herbicides with improved efficacy or reduced environmental impact.
- Pesticidal Activity : Research into similar compounds has shown potential insecticidal and fungicidal properties, indicating that this compound may also serve as a basis for developing new agricultural pesticides.
Materials Science
The unique electronic properties of thiophene derivatives make them suitable for various applications in materials science:
- Organic Electronics : this compound could be explored as a component in organic semiconductors or photovoltaic cells due to its ability to facilitate charge transport.
- Polymer Chemistry : The compound can potentially be used as a monomer in the synthesis of conducting polymers, which are valuable in applications ranging from sensors to flexible electronics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results showed significant activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents .
Case Study 2: Herbicide Development
Research focused on modifying similar compounds to enhance herbicidal activity demonstrated that introducing halogen substituents improved selectivity and potency against specific weed species. This approach could be applied to this compound to create more effective herbicides .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate (Entry 12, )
- Structure: Features a methyl group at position 4 and an amino group at position 3.
- Key Differences: The methyl group increases lipophilicity compared to the target compound’s bromo-chloro-phenoxy group. This could influence membrane permeability in biological systems.
- Applications : Explored in medicinal chemistry for antimycobacterial and anti-inflammatory activities .
Halogenated Phenoxyacetamido Derivatives
Methyl 3-amino-4-bromobenzoate (Entry 9, )
- Structure: A benzoate ester with a bromo substituent at position 4 and an amino group at position 3.
- Key Differences: The benzene ring replaces thiophene, reducing sulfur-mediated electronic effects.
- Applications : Investigated for antimicrobial properties .
Pharmacologically Active Thiophene Derivatives
Articaine Hydrochloride ()
- Structure: Methyl 4-methyl-3-(2-(propylamino)acetamido)thiophene-2-carboxylate hydrochloride.
- Key Differences: Contains a propylamino-acetamido group instead of the bromo-chloro-phenoxy moiety. The hydrochloride salt enhances water solubility.
- Applications : Clinically used as a local anesthetic due to its rapid nerve-blocking action .
Acetamidoarticaine Hydrochloride ()
- Structure: Methyl 3-[[2-(propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate hydrochloride.
- Key Differences: Similar to Articaine but with slight positional variations in substituents. The propylamino group facilitates interactions with biological targets like ion channels.
- Applications : A reference standard in pharmaceutical quality control .
Structural and Functional Analysis Table
Research Implications and Gaps
- Reactivity: The bromo and chloro groups in the target compound may enhance electrophilic substitution reactions compared to non-halogenated analogs .
- Biological Activity: While Articaine derivatives exhibit anesthetic properties, the target compound’s halogenated phenoxy group could confer distinct interactions with biological targets, warranting further study .
- Synthetic Utility : The discontinued status of the target compound () highlights challenges in sourcing, necessitating alternative synthetic routes or analogs .
Biological Activity
Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12BrClN2O3S
- Molecular Weight : 359.76 g/mol
This compound features a thiophene ring, which is known for its role in various biological activities, and a bromo-chloro substituted phenoxy group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling and regulation.
- Receptor Modulation : It may act on various receptors, modulating signal transduction pathways that influence cellular responses.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound.
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, IC50 values ranged from 5 to 15 µM in assays involving breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effective inhibition at concentrations ranging from 10 to 20 µg/mL .
Case Studies
-
Case Study on Cancer Cell Lines :
A study published in MDPI evaluated the effect of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that the compound significantly inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate, and what reaction conditions optimize yield?
- Methodology : A two-step synthesis is typical. First, react thiophene-2-carboxylic acid with 2-bromo-4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate. Subsequent esterification with methanol under acidic conditions yields the final product. Optimal conditions include anhydrous dichloromethane as the solvent and controlled temperatures (0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
- Validation : Monitor reaction progress using TLC (Rf ≈ 0.4 in 1:1 ethyl acetate/hexane) and confirm structure via -NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromo and chloro substituents, ester carbonyl at ~170 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 447.91).
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values.
- Validation : Compare spectral data with structurally analogous thiophene derivatives (e.g., methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate) .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodology :
- Docking simulations : Model interactions with target proteins (e.g., JNK1/JNK3 kinases) to identify critical binding residues. Adjust substituents (e.g., bromo vs. chloro) to test predicted affinity changes .
- Comparative assays : Synthesize analogs (e.g., replacing bromophenoxy with methoxyphenoxy) and evaluate inhibitory activity against control compounds. Use IC values to rank potency .
- Data reconciliation : If SAR conflicts arise, validate via orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity assays) .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Stabilization strategies : Introduce protective groups (e.g., PEGylation) or formulate as nanoparticles to enhance half-life.
Q. What analytical techniques identify and quantify trace impurities in synthesized batches?
- Methodology :
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities. Detect using MRM transitions specific to the parent compound and potential byproducts (e.g., dehalogenated derivatives).
- Limit of quantification (LOQ) : Validate down to 0.1% w/w for regulatory compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
